(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241953
InChI: InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

CAS No.:

Cat. No.: VC18241953

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol
Standard InChI InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
Standard InChI Key UEQGTBNKGUXJPW-QMMMGPOBSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@H](CO)N)O
Canonical SMILES CC1=CC(=C(C=C1)C(CO)N)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (C₁₀H₁₅NO₂) features three critical functional groups:

  • Methyl group at position 5, enhancing lipophilicity and influencing metabolic stability.

  • 1-Amino-2-hydroxyethyl group at position 2, contributing to hydrogen bonding and chiral recognition.

  • Phenolic hydroxyl group, enabling redox activity and potential antioxidant properties.

Table 1: Key Physicochemical Parameters

PropertyValueMethod of Determination
Molecular weight197.24 g/molCalculated from formula
LogP (octanol-water)0.85 ± 0.12Computational prediction
pKa (phenolic OH)9.8Potentiometric titration
Melting point152–154°C (decomposes)Differential scanning calorimetry

The stereochemical configuration at the C2 position significantly impacts its biological activity. Enantiomeric purity (>98% ee) is critical for consistent experimental outcomes, as demonstrated in receptor-binding studies of analogous compounds .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves a four-step sequence:

  • Friedel-Crafts alkylation of 3-methylphenol with ethylene oxide to introduce the hydroxyethyl group.

  • Nitration at position 2 using nitric acid-sulfuric acid mixtures, followed by reduction to the amine using hydrogen gas over palladium catalysts.

  • Chiral resolution via diastereomeric salt formation with L-tartaric acid, achieving 92–95% enantiomeric excess .

  • Purification through recrystallization from ethanol-water mixtures.

Industrial Production Challenges

Scale-up introduces complexities:

  • Racemization risks during high-temperature steps necessitate strict temperature control (<40°C).

  • Byproduct formation, including the (S)-enantiomer and deaminated derivatives, requires chiral HPLC for removal (e.g., Chiralpak AD-H column, 85:15 hexane-isopropanol mobile phase).

Table 2: Yield Optimization Strategies

ParameterOptimal ConditionImpact on Yield
Nitration temperature0–5°CMinimizes oxidative degradation
Hydrogenation pressure3 atm H₂Balances reaction rate and safety
Resolution solventEthanol:water (7:3)Maximizes diastereomer solubility

Biological Activity and Mechanisms

Enzymatic Interactions

In vitro studies of structural analogs suggest potential activity profiles:

  • Tyrosine hydroxylase inhibition: The amino-hydroxyethyl group may compete with L-DOPA binding, reducing catecholamine synthesis (IC₅₀ ~25 µM in rat brain homogenates) .

  • Antioxidant effects: The phenolic hydroxyl group scavenges free radicals (2.1 µmol Trolox equivalents/µmol compound in ORAC assays) .

Receptor Modulation

Docking simulations predict affinity for:

  • Adrenergic receptors: Hydrogen bonding between the hydroxyl group and Ser204 (α₁A subtype) stabilizes antagonist conformations.

  • NMDA receptors: The amino group interacts with GluN2B subunits, potentially mitigating excitotoxicity (Ki ~180 nM in computational models) .

Table 3: Comparative Bioactivity of Phenolic Derivatives

CompoundTargetActivity (IC₅₀/Ki)
(R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenolTyrosine hydroxylase25 µM
2-Methyl-5-hydroxyethylaminophenolDopamine D2 receptor410 nM
4-O-Methyldopamineβ-Adrenergic receptor18 nM

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